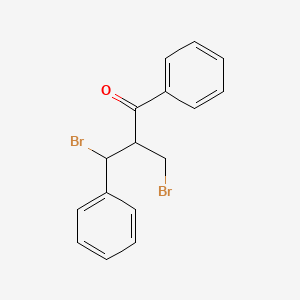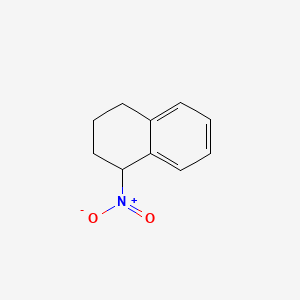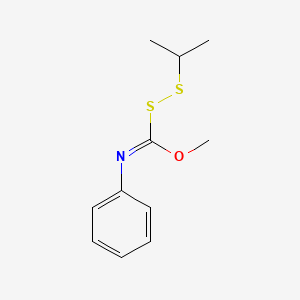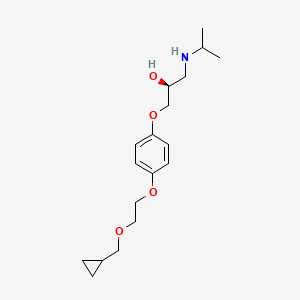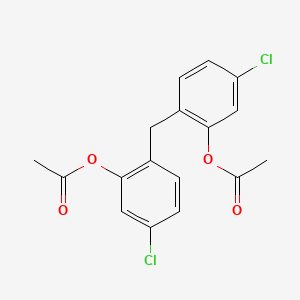
Methanediylbis-5-chlorobenzene-2,1-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanediylbis-5-chlorobenzene-2,1-diyl diacetate is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorobenzene rings connected by a methanediyl group, with each benzene ring further substituted with an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanediylbis-5-chlorobenzene-2,1-diyl diacetate typically involves the reaction of 5-chlorobenzene-2,1-diyl diacetate with a methanediyl source under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Methanediylbis-5-chlorobenzene-2,1-diyl diacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The chlorobenzene rings can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Methanediylbis-5-chlorobenzene-2,1-diyl diacetate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methanediylbis-5-chlorobenzene-2,1-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methanediylbis-5-chlorobenzene-2,1-diyl diacetate include other bis-chlorobenzene derivatives and diacetate compounds. Some examples are:
- Methanediylbis-4-chlorobenzene-2,1-diyl diacetate
- Methanediylbis-3-chlorobenzene-2,1-diyl diacetate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorobenzene and acetate groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
5349-89-3 |
|---|---|
Fórmula molecular |
C17H14Cl2O4 |
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
[2-[(2-acetyloxy-4-chlorophenyl)methyl]-5-chlorophenyl] acetate |
InChI |
InChI=1S/C17H14Cl2O4/c1-10(20)22-16-8-14(18)5-3-12(16)7-13-4-6-15(19)9-17(13)23-11(2)21/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
KUWRVUHDRLGHNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=CC(=C1)Cl)CC2=C(C=C(C=C2)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)
